N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide, also known as 2-bromomelatonin, is a synthetic derivative of melatonin, a hormone primarily involved in regulating sleep-wake cycles. The introduction of a bromine atom at the 5-position of the indole ring enhances its binding affinity to melatonin receptors, potentially improving its pharmacological efficacy. This compound has garnered interest in medicinal chemistry due to its potential applications in neuropharmacology and sleep disorders.
The compound is synthesized from melatonin through bromination processes. Its chemical structure and properties have been documented in various chemical databases such as PubChem and BenchChem, which provide extensive information on its synthesis and characterization.
N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide falls under the category of indole derivatives and is classified as an acetamide. It is recognized for its role as a melatonin receptor agonist, which makes it relevant in studies related to sleep regulation and related disorders.
The synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
The molecular formula for N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide is . The compound features an indole ring substituted with a bromine atom and an ethyl acetamide group.
Key structural data includes:
N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide can participate in various chemical reactions:
Common reagents for substitution include amines or thiols, while oxidation may involve agents like hydrogen peroxide or sodium borohydride. The products formed from these reactions can lead to new derivatives with potentially enhanced biological activities.
N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide acts primarily as an agonist at melatonin receptors (MT1 and MT2). The binding of this compound to these receptors mimics the action of natural melatonin, facilitating physiological responses associated with sleep regulation.
Research indicates that compounds like N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide exhibit improved receptor affinity compared to unmodified melatonin, suggesting enhanced therapeutic potential in treating sleep disorders and other related conditions .
The compound typically appears as a pale yellow solid with a melting point around 234–236°C. Its solubility characteristics are influenced by the presence of the bromine substituent and the acetamide functional group.
Key chemical properties include:
These properties are significant for its handling in laboratory settings and potential formulation into pharmaceutical preparations.
N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide has several promising applications:
The ongoing research into this compound underscores its significance in both medicinal chemistry and therapeutic applications .
N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide represents a structurally defined brominated indole derivative with systematic nomenclature grounded in IUPAC conventions. The parent structure is 1H-indole, with substitutions defining the complete chemical identity. The core numbering follows standard indole numbering where the nitrogen is position 1, and adjacent carbons complete the fused bicyclic system. The compound features a 5-bromo substitution on the benzene ring and an N-acetylated ethylamine chain at the 3-position [1] [4].
The primary IUPAC name N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide precisely reflects the connectivity: an acetamide group (–NHC(O)CH₃) linked via a two-carbon ethyl spacer (–CH₂CH₂–) to carbon 3 of the 5-bromoindole scaffold. This naming prioritizes the indole as the parent hydride, with the acetamidoethyl chain treated as a substituent. Key synonyms include N-Acetyl-5-bromotryptamine, highlighting its biochemical relationship to tryptamine derivatives, and the CAS registry number 119623-06-2, which provides a unique identifier across chemical databases [1].
Table 1: Systematic Nomenclature and Identifiers
Classification Type | Identifier/Name |
---|---|
IUPAC Name | N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide |
Synonym | N-Acetyl-5-bromotryptamine |
CAS Registry Number | 119623-06-2 |
Molecular Formula | C₁₂H₁₃BrN₂O |
Other Designations | 5-Bromo-N-acetyltryptamine |
The molecular architecture centers on a bicyclic indole scaffold featuring a pyrrole ring fused to a benzene moiety. Critical modifications include a bromine atom at the 5-position (C5) of the benzoid ring and a 2-acetamidoethyl chain at the 3-position (C3) of the pyrrole ring. This C3 substitution is electronically significant, as it extends conjugation through the ethyl linker while the acetamide introduces a planar, polar carbonyl group [1] [4].
The 5-bromo substituent exerts strong electron-withdrawing effects, reducing electron density across the aromatic system. This polarizes the indole π-system, enhancing potential for halogen bonding and dipole interactions. The ethyl spacer (–CH₂CH₂–) provides conformational flexibility, allowing the acetamide group to adopt orientations facilitating hydrogen bonding via both the carbonyl oxygen (H-bond acceptor) and N–H proton (H-bond donor) [1] [9].
Compared to analogs like 2-(5-bromo-1H-indol-3-yl)acetamide (CAS# 196081-79-5), which has a direct methylene linker between the indole and acetamide, the ethyl chain in the subject compound increases hydrophobic character and rotational freedom. The presence of a phenyl group at C2 (as in N-[2-(5-bromo-2-phenyl-1H-indol-3-yl)ethyl]acetamide; CAS-related) introduces steric crowding and extends π-conjugation, further altering electronic properties [4] [9].
Table 2: Key Structural Features and Comparative Analysis
Structural Element | Role/Impact | Comparison to Analog (2-(5-bromo-1H-indol-3-yl)acetamide) |
---|---|---|
5-Bromo Substituent | Electron-withdrawing; directs electrophilic substitution | Identical position |
Ethyl Spacer (C3) | Conformational flexibility; increased hydrophobic volume | Shorter methylene linker (–CH₂–) |
Acetamide Group | Hydrogen bonding donor/acceptor | Identical functional group |
Unsubstituted N1 | Hydrogen bonding donor | Identical |
Calculated and experimental physicochemical profiling reveals key characteristics governing reactivity and applications. Density functional theory (DFT) calculations predict a density of 1.5±0.1 g/cm³, consistent with aromatic-rich solids. The boiling point is estimated at 530.7±40.0°C (760 mmHg), reflecting strong intermolecular forces from hydrogen bonding and dipole interactions within the crystal lattice [1].
Lipophilicity, quantified via the XLogP3 value of 1.643, indicates moderate hydrophobicity – sufficient for membrane permeability while retaining water solubility. This balance arises from competing influences: the hydrophobic indole/ethyl backbone versus polar bromine and amide groups. Solubility is expected higher in polar aprotic solvents (DMF, DMSO) than in water or hydrocarbons. The refractive index (1.643) suggests significant polarizability under light [1] [4].
Stability considerations:
Table 3: Calculated Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Density | 1.5 ± 0.1 g/cm³ | Predicted (Cal.) |
Boiling Point | 530.7 ± 40.0°C | Predicted at 760 mmHg |
Flash Point | 274.8 ± 27.3°C | Predicted (Cal.) |
Refractive Index | 1.643 | Calculated |
XLogP3 | 1.643 | Partition coefficient estimate |
Crystallographic Insights: While single-crystal data for N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide is unavailable in the surveyed literature, related bromoindole structures exhibit Br⋯Br contacts (~3.61 Å) and N–H⋯O hydrogen bonding motifs. For example, in the dimeric compound (E)-N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl], N–H⋯O bonds form R₂²(16) loops – patterns likely conserved in the subject compound. The bromine position facilitates halogen bonding, influencing crystal packing .
Spectroscopic Signatures:
Structural Validation Workflow: Synthesis typically concludes with chromatographic purification and recrystallization. Identity confirmation employs:
Table 4: Spectroscopic and Analytical Characterization
Technique | Key Diagnostic Features | Structural Information |
---|---|---|
¹H NMR | Ethylenic protons: δ 3.5 (-CH₂-NHCO), δ 3.0 (-CH₂-Indole); Methyl: δ 2.0 | Confirms chain length and acetamide group |
¹³C NMR | Carbonyl: δ 170; Indole C3: δ 110-112; Methyl: δ 23 | Verifies electronic environment of carbons |
MS (ESI+) | [M+H]⁺ = 281.15 (⁷⁹Br)/283.15 (⁸¹Br); Fragment ions: m/z 238, 266 | Molecular mass and bromine isotope pattern |
IR | Amide-I: 1650-1690 cm⁻¹; N–H stretch: 3200-3300 cm⁻¹ | Confirms amide bond and indole N–H |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1